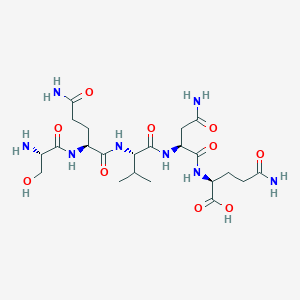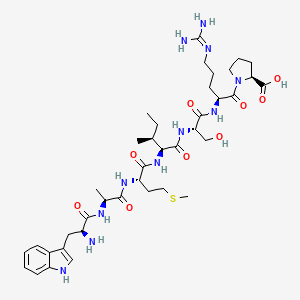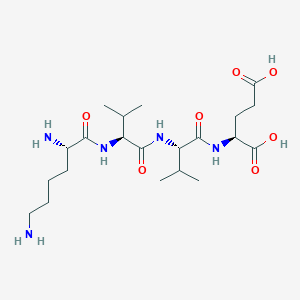
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a diethylamino group, a nitrophenyl group, and a propane-1,3-diol backbone, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of (1S,2S)-1-(4-nitrophenyl)propane-1,3-diol with diethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and concentration to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a nitroso or nitrate compound.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity, while the nitrophenyl group may contribute to its overall bioactivity.
相似化合物的比较
Similar Compounds
- (1R,2R)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-(diethylamino)-1-(3-nitrophenyl)propane-1,3-diol
Uniqueness
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific stereochemistry and functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
493039-31-9 |
|---|---|
分子式 |
C13H20N2O4 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20N2O4/c1-3-14(4-2)12(9-16)13(17)10-5-7-11(8-6-10)15(18)19/h5-8,12-13,16-17H,3-4,9H2,1-2H3/t12-,13-/m0/s1 |
InChI 键 |
DKPBTCVTLFACTN-STQMWFEESA-N |
手性 SMILES |
CCN(CC)[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
规范 SMILES |
CCN(CC)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
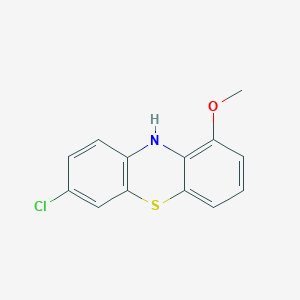


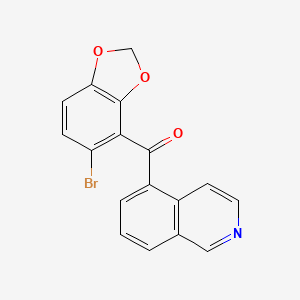
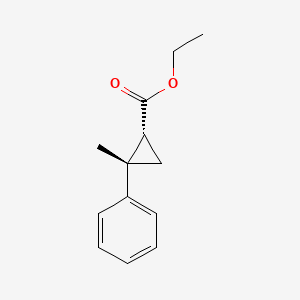
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
